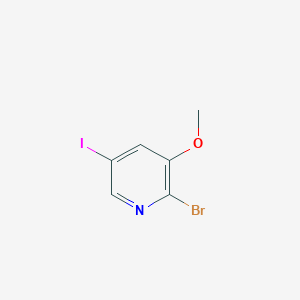

2-Bromo-5-iodo-3-methoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-iodo-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrINO/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUFNFDODWPVMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673835 | |

| Record name | 2-Bromo-5-iodo-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131335-43-7 | |

| Record name | 2-Bromo-5-iodo-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-iodo-3-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-5-iodo-3-methoxypyridine

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the structural elucidation and quality verification of 2-Bromo-5-iodo-3-methoxypyridine (CAS No: 1131335-43-7), a key heterocyclic building block in pharmaceutical and materials science research.[1] We present a detailed analysis of the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This document is designed for researchers, scientists, and drug development professionals, offering not only reference data but also the underlying scientific principles and field-proven experimental protocols. The causality behind spectral features is explained, ensuring a deep understanding of the structure-property relationships.

Introduction and Molecular Structure

This compound is a trisubstituted pyridine derivative. The pyridine ring is an essential scaffold in medicinal chemistry, and its halogenated derivatives serve as versatile intermediates for introducing further chemical diversity through cross-coupling reactions. The precise characterization of such intermediates is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final products.

The molecular structure, with its unique arrangement of a bromine atom, an iodine atom, a methoxy group, and the pyridine nitrogen, dictates a distinct spectroscopic fingerprint. Understanding the electronic effects of these substituents—the electron-withdrawing nature of the halogens and the nitrogen atom, and the electron-donating character of the methoxy group—is fundamental to interpreting its spectra.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2] By observing the behavior of atomic nuclei in a strong magnetic field, we can deduce the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Spectroscopy

A robust and reproducible protocol is the foundation of high-quality data. The following generalized procedure is recommended for pyridine derivatives.

I. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which is effective for many neutral organic compounds.[3]

-

To ensure accurate chemical shift referencing, use a solvent that contains a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).[4]

-

Transfer the solution into a 5 mm NMR tube. The solution height should be approximately 4-5 cm to ensure it is within the detection region of the instrument's coils.[3]

II. Data Acquisition:

-

Acquire spectra on a spectrometer with a field strength of 400 MHz or higher for better signal dispersion.

-

For ¹H NMR , typical acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 second, and averaging 16 scans to improve the signal-to-noise ratio.[4]

-

For ¹³C NMR , a wider spectral width of ~250 ppm is necessary. A longer relaxation delay (e.g., 2.0 s) and a significantly higher number of scans (e.g., 1024) are required due to the low natural abundance of the ¹³C isotope.[1][4]

III. Data Processing:

-

Apply a Fourier transform to the raw free induction decay (FID) data.

-

Perform phase and baseline corrections to the resulting spectrum.

-

Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum using the residual solvent signal (for CDCl₃, δ ≈ 77.16 ppm).[4]

Data Analysis and Interpretation

2.2.1. Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The structure of this compound has two aromatic protons and one methoxy group, leading to three distinct signals.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale for Assignment |

| ~8.1 | Singlet | H-6 | This proton is adjacent to the electronegative nitrogen atom, causing a significant downfield shift. It lacks adjacent protons for coupling, hence it appears as a singlet. |

| ~7.6 | Singlet | H-4 | This proton is deshielded by the adjacent iodine and the meta-positioned bromine and nitrogen atoms. It has no adjacent protons, resulting in a singlet. |

| ~4.0 | Singlet | -OCH₃ | The protons of the methoxy group are in a shielded environment compared to the aromatic protons and are not coupled to any other protons, resulting in a sharp singlet. |

2.2.2. Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon atom in the molecule. The chemical shifts are heavily influenced by the attached substituents.

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale for Assignment |

| ~158 | C-3 | The carbon atom bonded to the oxygen of the methoxy group is highly deshielded and appears furthest downfield. |

| ~150 | C-6 | This carbon is adjacent to the nitrogen atom, leading to a strong deshielding effect. |

| ~145 | C-4 | The chemical shift of this carbon is influenced by the adjacent iodine atom and its position relative to the other substituents. |

| ~130 | C-2 | This carbon is directly attached to the electronegative bromine atom, causing a downfield shift. |

| ~85 | C-5 | The carbon atom bonded to iodine experiences a shielding effect (the "heavy atom effect"), shifting its resonance significantly upfield compared to other aromatic carbons. |

| ~56 | -OCH₃ | The methoxy carbon is typically found in this region, consistent with sp³-hybridized carbon attached to an oxygen atom.[5] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR has become the standard method for IR analysis due to its simplicity and minimal sample preparation requirements.[7]

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal (typically diamond). This spectrum is automatically subtracted from the sample spectrum to remove interferences from ambient air (e.g., CO₂ and H₂O).[8]

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.[9]

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.[8]

-

Data Acquisition: Acquire the spectrum, typically in the range of 4000–400 cm⁻¹, by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, the sample can be recovered, and the crystal is cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue.[9]

Data Analysis and Interpretation

The IR spectrum provides a molecular "fingerprint." Key absorption bands are expected based on the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3100–3000 | Medium-Weak | Aromatic C-H | Stretching |

| 2980–2850 | Medium-Weak | -OCH₃ C-H | Stretching |

| 1600–1450 | Strong-Medium | Pyridine Ring C=C and C=N | Stretching |

| 1250–1200 | Strong | Aryl-O (Methoxy) | Asymmetric Stretching |

| 1050–1000 | Strong | Aryl-O (Methoxy) | Symmetric Stretching |

| < 800 | Medium | C-Br / C-I | Stretching |

Table based on standard IR correlation charts.[10][11]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.[12] Electron Ionization (EI) is a common "hard" ionization technique that provides reproducible fragmentation patterns useful for library matching and structural analysis.[13]

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or gas chromatography (GC) inlet. The sample must be volatile enough to enter the gas phase.[14]

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This collision ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).[15]

-

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Data Analysis and Interpretation

The molecular weight of this compound is 313.92 g/mol .

-

Molecular Ion (M⁺•): The most critical feature is the molecular ion peak. Due to the presence of one bromine atom, this will appear as a characteristic doublet of peaks with a ~1:1 intensity ratio.[16]

-

m/z ≈ 313: Corresponding to the molecule containing the ⁷⁹Br isotope.

-

m/z ≈ 315: Corresponding to the molecule containing the ⁸¹Br isotope.

-

The presence of this M/M+2 pattern is a definitive indicator of a single bromine atom in the molecule.[17]

-

-

Fragmentation Pattern: The high energy of EI causes the molecular ion to fragment. Aromatic systems are relatively stable, so a prominent molecular ion peak is expected. Common fragmentation pathways may include the loss of:

-

A methyl radical (•CH₃) from the methoxy group (M-15).

-

A CO molecule (M-28).

-

The bromine atom (•Br) or iodine atom (•I).

-

Workflow and Data Integration

The complete characterization of a compound like this compound relies on the logical integration of data from all techniques.

Caption: Integrated workflow for the spectroscopic characterization of a chemical compound.

Conclusion

The spectroscopic profile of this compound is distinct and highly informative. Through the systematic application of NMR, IR, and Mass Spectrometry, researchers can unambiguously confirm its molecular structure and assess its purity. The predicted data and detailed protocols within this guide serve as a robust reference for chemists in the pharmaceutical and chemical industries, ensuring the reliable use of this important synthetic intermediate.

References

- Williams, D. H., & Fleming, I. (1995). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.

-

Scribd. (n.d.). IR Correlation Table. Available at: [Link]

-

chemeurope.com. (n.d.). Infrared spectroscopy correlation table. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Simplified Infrared Correlation Chart. Available at: [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]

-

ResearchGate. (2021). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. Available at: [Link]

-

University of Florida. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Available at: [Link]

-

ResearchGate. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Available at: [Link]

-

University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Available at: [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Available at: [Link]

-

University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

Chemistry LibreTexts. (2022). The 1H-NMR experiment. Available at: [Link]

-

Sam Houston State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

-

ResearchGate. (2007). Schematic diagram of the experimental setup for ATR FTIR spectra measurements. Available at: [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. Available at: [Link]

-

Bitesize Bio. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Available at: [Link]

-

Angelo State University. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

Scribd. (n.d.). 1H-NMR Organic Structure Guide. Available at: [Link]

-

Chemistry LibreTexts. (2022). Electron Ionization. Available at: [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. Available at: [Link]

-

The Royal Society of Chemistry. (2011). Supporting Information - Chemical Communications. Available at: [Link]

-

SpectraBase. (n.d.). 2-Bromo-6-methoxypyridine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

ResearchGate. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Available at: [Link]

Sources

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. agilent.com [agilent.com]

- 10. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 16. whitman.edu [whitman.edu]

- 17. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 2-Bromo-5-iodo-3-methoxypyridine

Abstract

2-Bromo-5-iodo-3-methoxypyridine is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its utility as a synthetic intermediate, particularly in metal-catalyzed cross-coupling reactions, necessitates unambiguous structural verification and purity assessment.[1][2] This technical guide provides a comprehensive, field-proven methodology for the complete Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this compound. We will move beyond simple data reporting to explain the causal relationships between the molecular structure and the resulting spectral features. This guide details the predictive analysis of its ¹H and ¹³C NMR spectra, the application of advanced 2D NMR techniques (COSY, HSQC, HMBC) for definitive signal assignment, and provides robust, step-by-step experimental protocols. The methodologies described herein constitute a self-validating system for structural confirmation, ensuring the highest degree of scientific integrity for professionals in drug development and chemical research.

Introduction: The Structural & Strategic Importance of this compound

The pyridine scaffold is a cornerstone of modern pharmaceutical design, present in numerous approved drugs. The strategic placement of multiple, distinct functional groups on the pyridine ring, as seen in this compound, creates a versatile platform for generating molecular diversity. The differential reactivity of the bromo and iodo substituents allows for selective, sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), making this intermediate a valuable tool for constructing complex molecular architectures.[2]

Given its role as a foundational precursor, rigorous structural confirmation is paramount. NMR spectroscopy is the most powerful tool for this purpose, providing precise information on the compound's carbon-hydrogen framework. This guide will dissect the NMR analysis of this molecule, providing the rationale behind spectral interpretation and the strategic deployment of various NMR experiments.

Foundational Principles: Substituent Effects on the Pyridine Ring

To accurately predict and interpret the NMR spectrum of this compound, one must first understand the electronic influence of each substituent on the pyridine ring. The chemical shift of each nucleus is a direct reflection of its local electronic environment.

-

Nitrogen Atom: The nitrogen atom in the pyridine ring is highly electronegative, leading to a general deshielding (downfield shift) of all ring protons and carbons compared to benzene.

-

Methoxy Group (-OCH₃): Located at the C-3 position, the methoxy group exerts a strong electron-donating mesomeric effect (+M) and a moderate electron-withdrawing inductive effect (-I). The +M effect dominates, leading to increased electron density (shielding) at the ortho (C-2, C-4) and para (C-6) positions.

-

Bromo (C-2) and Iodo (C-5) Groups: As halogens, both bromine and iodine are inductively electron-withdrawing (-I). They also possess lone pairs that can be donated to the ring (+M effect). For halogens, the inductive effect is generally stronger, causing a net deshielding. Furthermore, heavy atoms like iodine introduce significant anisotropic and relativistic effects that can unpredictably alter chemical shifts, often shielding the directly attached carbon (the "heavy-atom effect").[3]

The interplay of these effects dictates the final chemical shifts of the two remaining aromatic protons (H-4, H-6) and all six unique carbon atoms.

Diagram 1: Key electronic effects influencing the NMR chemical shifts in this compound.

¹H and ¹³C NMR Spectral Analysis: A Predictive Approach

Based on the foundational principles, we can anticipate the key features of the 1D NMR spectra.

¹H NMR Spectrum (400 MHz, CDCl₃)

The proton spectrum is expected to be relatively simple, showing three distinct signals:

-

Methoxy Protons (-OCH₃): A sharp singlet, integrating to 3H. Its chemical shift is anticipated to be in the range of δ 3.9-4.1 ppm .

-

Aromatic Protons (H-4 and H-6): Two signals in the aromatic region, each integrating to 1H.

-

H-6: This proton is ortho to the ring nitrogen and para to the electron-donating methoxy group. The powerful deshielding effect of the adjacent nitrogen will dominate, making this the most downfield proton, predicted around δ 8.2-8.4 ppm .

-

H-4: This proton is ortho to the methoxy group and the iodine atom. The shielding from the methoxy group will shift it upfield relative to H-6. It is predicted to appear around δ 7.8-8.0 ppm .

-

-

Coupling: H-4 and H-6 are meta to each other. They will appear as two distinct doublets with a small meta coupling constant (⁴JH4-H6) of approximately 2-3 Hz .

¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C spectrum will display six signals corresponding to the six unique carbon atoms.

-

Methoxy Carbon (-OCH₃): Unambiguously assigned in the typical region for methoxy groups, around δ 56-58 ppm .[4]

-

Quaternary Carbons (C-2, C-3, C-5):

-

C-3 (-OCH₃): Directly attached to oxygen, this carbon will be significantly downfield, likely in the δ 155-160 ppm range.

-

C-2 (-Br): The carbon bearing the bromine will be found in the δ 140-145 ppm region.

-

C-5 (-I): The carbon attached to iodine is subject to the "heavy atom effect," which is strongly shielding. This signal is expected to be significantly upfield, potentially in the δ 90-95 ppm range, and may have a lower intensity.

-

-

Protonated Carbons (C-4, C-6):

-

C-6: Adjacent to the nitrogen, this carbon will be deshielded, appearing around δ 148-152 ppm .

-

C-4: Influenced by the shielding methoxy group, this carbon will be the most upfield of the aromatic CH carbons, likely around δ 125-130 ppm .

-

| Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings | | :--- | :--- | :--- | :--- | | Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) | ¹³C Chemical Shift (δ, ppm) | | -OC H₃ | 3.9 - 4.1 | s | 56 - 58 | | H-4 / C -4 | 7.8 - 8.0 | d, J ≈ 2-3 | 125 - 130 | | H-6 / C -6 | 8.2 - 8.4 | d, J ≈ 2-3 | 148 - 152 | | C -2 (-Br) | - | - | 140 - 145 | | C -3 (-OCH₃) | - | - | 155 - 160 | | C -5 (-I) | - | - | 90 - 95 |

The Self-Validating System: 2D NMR for Unambiguous Assignment

While 1D NMR provides a strong hypothesis, 2D NMR experiments provide definitive proof and constitute a self-validating system for structural confirmation.

COSY (¹H-¹H Correlation Spectroscopy)

The COSY experiment identifies protons that are scalar-coupled. For this molecule, its primary utility is to confirm the relationship between H-4 and H-6. A cross-peak will appear connecting the signals of H-4 and H-6, verifying their meta-relationship and confirming the assignment of the two aromatic doublets.

Diagram 2: Expected ¹H-¹H COSY correlation for this compound.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment provides direct, one-bond correlations between protons and the carbons they are attached to. This is the most reliable method for assigning the protonated carbons.

-

A cross-peak will link the methoxy proton singlet to the carbon at δ ~57 ppm.

-

A cross-peak will link the H-4 doublet to the carbon at δ ~127 ppm.

-

A cross-peak will link the H-6 doublet to the carbon at δ ~150 ppm.

This experiment validates the assignments made for C-4, C-6, and the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is the key to assigning the non-protonated (quaternary) carbons by revealing longer-range (typically 2- and 3-bond) correlations between protons and carbons. This experiment completes the structural puzzle.

Key Expected Correlations:

-

-OCH₃ Protons (δ ~4.0 ppm): Will show a strong correlation to C-3 (²JCH), confirming its assignment at δ ~157 ppm.

-

H-4 Proton (δ ~7.9 ppm): Will show correlations to:

-

C-2 (³JCH)

-

C-6 (³JCH)

-

C-5 (²JCH)

-

C-3 (²JCH)

-

-

H-6 Proton (δ ~8.3 ppm): Will show correlations to:

-

C-2 (³JCH)

-

C-5 (²JCH)

-

C-4 (³JCH)

-

By assembling these correlations, every carbon atom can be assigned without ambiguity. For example, the quaternary carbon showing correlations to both H-4 and H-6 must be C-2 or C-5. The chemical shift will then distinguish them. The carbon showing a strong correlation only to the methoxy protons must be C-3.

Diagram 3: Predicted key ²JCH and ³JCH HMBC correlations for this compound.

Experimental Protocols

Adherence to standardized protocols is essential for reproducibility and data quality.

Sample Preparation

-

Mass Measurement: Accurately weigh 15-20 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good solubilizing power and well-defined residual solvent peak (δ ~7.26 ppm for ¹H, δ ~77.16 ppm for ¹³C).

-

Internal Standard: For precise quantitative analysis (qNMR), an internal standard can be added. For routine structural confirmation, referencing to the residual solvent peak is sufficient.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detection coil (typically ~4-5 cm).

NMR Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer.

| Table 2: Recommended NMR Acquisition Parameters | | :--- | :--- | :--- | | Experiment | Key Parameters | Rationale & Causality | | ¹H (proton) | Scans: 16Relaxation Delay (d1): 2 sAcquisition Time (aq): 4 s | A 2s delay ensures near-complete T1 relaxation for accurate integration. A long acquisition time provides high resolution. | | ¹³C (carbon) | Scans: 1024Relaxation Delay (d1): 2 sPulse Program: zgpg30 (30° pulse) | More scans are needed due to the low natural abundance of ¹³C. A 30° pulse angle shortens the experiment time without significant signal loss. | | COSY | Scans per increment: 2-4Increments (F1): 256Pulse Program: cosygpqf | Standard gradient-selected COSY provides clean spectra with good artifact suppression. | | HSQC | Scans per increment: 4-8Increments (F1): 256Pulse Program: hsqcedetgpsisp2.3 | Edited HSQC provides phase information, distinguishing CH/CH₃ (positive) from CH₂ (negative) signals, adding another layer of validation. | | HMBC | Scans per increment: 8-16Increments (F1): 256Long-range J-coupling delay: 62.5 ms (for 8 Hz) | The delay is optimized for typical long-range couplings (8 Hz). More scans are needed as these correlations are weaker than direct ones. |

Conclusion

The comprehensive NMR analysis of this compound is achieved through a logical and systematic application of 1D and 2D NMR techniques. By first predicting the spectral features based on fundamental electronic principles and then using a suite of 2D experiments (COSY, HSQC, and HMBC) as a self-validating system, an unambiguous and robust structural assignment can be made. This multi-faceted approach ensures the high level of confidence in chemical structure required for applications in drug discovery, process development, and materials science, empowering researchers to proceed with their synthetic campaigns with certainty.

References

-

Pipzine Chemicals (n.d.). This compound | CAS 887144-97-8. Available at: [Link][1]

-

Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–332. Available at: [Link][5]

-

Wiley-VCH (2007). Supporting Information. This reference provides examples of complex NMR assignments for heterocyclic systems. Available at: [Link][6]

-

University of Wisconsin-Madison, Department of Chemistry (2020). NMR Spectroscopy - Hans Reich NMR Collection. Available at: [Link][7]

-

AZoM (2024). Investigating Chemical Shifts and Coupling Constants in Low-Field NMR Spectroscopy. Available at: [Link][8]

-

Abraham, R. J., & Reid, M. (2000). Proton Chemical Shifts in NMR. Part 10. Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contribution to the SCS. Magnetic Resonance in Chemistry, 38(7), 570-579. Available at: [Link][3]

-

Google Patents (n.d.). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-. This patent highlights the utility of related iodo-bromopyridine intermediates. Available at: [9]

Sources

- 1. This compound | CAS 887144-97-8 | Chemical Properties, Applications & Supplier in China [pipzine-chem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. azom.com [azom.com]

- 9. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]

A Senior Application Scientist's Technical Guide to 2-Bromo-5-iodo-3-methoxypyridine

Executive Summary

This document provides an in-depth technical examination of 2-Bromo-5-iodo-3-methoxypyridine, a highly functionalized heterocyclic building block. Its strategic placement of methoxy, bromo, and iodo groups on the pyridine core makes it an invaluable intermediate for complex molecular synthesis in the pharmaceutical and materials science sectors. The differential reactivity of the C-I and C-Br bonds under palladium-catalyzed cross-coupling conditions allows for selective, sequential functionalization, offering a robust platform for generating molecular diversity. This guide will explore the compound's properties, logical synthetic pathways, core reactivity, and field-proven protocols for its application, designed for researchers, chemists, and drug development professionals.

Core Compound Analysis: Physicochemical & Handling Properties

This compound is a nitrogen-containing heterocyclic organic compound whose utility is defined by its unique substitution pattern.[1] Understanding its fundamental properties is critical for its effective use and storage.

Physicochemical Data

The properties of the target compound are summarized below. Data for the isomeric compound 5-Bromo-2-iodo-3-methoxypyridine (CAS 944805-60-1) is included for comparison, as it is often commercially available and possesses similar physical characteristics.

| Property | Value for this compound | Value for Isomer 5-Bromo-2-iodo-3-methoxypyridine[2] |

| CAS Number | 887144-97-8 | 944805-60-1 |

| Molecular Formula | C₆H₅BrINO | C₆H₅BrINO |

| Molecular Weight | 329.92 g/mol | 329.92 g/mol |

| Appearance | White to Off-White Solid (Predicted) | White to Off-White Solid |

| Melting Point | Not available | 76-78°C |

| Boiling Point | >300 °C (Predicted) | 298.6±40.0 °C (Predicted) |

| Density | ~2.2 g/cm³ (Predicted) | 2.166±0.06 g/cm³ (Predicted) |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | Chloroform (Slightly), Methanol (Slightly) |

Handling and Storage

Proper handling and storage are paramount to maintaining the integrity and purity of this compound.

-

Storage Conditions: The compound should be stored in a cool, dry, and well-ventilated environment, away from light and moisture.[1] For long-term stability, storage at -20°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent potential degradation of the reactive halogen substituents.[3]

-

Safety Precautions: As with many halogenated organic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][5] Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[6]

Synthesis Strategy: A Logic-Driven Approach

While specific literature detailing the synthesis of this compound is sparse, a logical and efficient synthetic route can be designed based on established methodologies for related pyridines.[7][8] The most plausible pathway involves a two-step sequential halogenation of a readily available precursor, 3-methoxypyridine.

The key to this synthesis is controlling the regioselectivity of the halogenation steps. The methoxy group is an ortho-, para-director, activating positions 2, 4, and 6. The pyridine nitrogen is deactivating. Electrophilic substitution will preferentially occur at the positions most activated by the methoxy group and least deactivated by the nitrogen.

A proposed workflow is as follows:

Caption: Selective functionalization pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions represents the most powerful application of the title compound.

-

Suzuki-Miyaura Coupling: This reaction is used to form new carbon-carbon bonds. By reacting this compound with a boronic acid or ester in the presence of a palladium catalyst and a base, an aryl, heteroaryl, or vinyl group can be selectively installed at the 5-position. [9]The remaining bromo group at the 2-position can then be used in a subsequent coupling reaction under more forcing conditions or with a different catalyst system. [10][11]* Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals. [12][13]Coupling with a primary or secondary amine occurs preferentially at the C-I bond, allowing for the introduction of diverse amine functionalities. [14][15]The C-Br bond remains available for further elaboration.

-

Sonogashira Coupling: This reaction introduces alkyne moieties by coupling with a terminal alkyne. As with other cross-coupling reactions, this transformation is expected to occur selectively at the more reactive C-5 iodo position.

Applications in Research and Development

The structural motifs accessible from this compound are prevalent in numerous high-value applications.

-

Medicinal Chemistry: Pyridine and its derivatives are core components of countless pharmaceutical agents. [16][17]This building block is particularly valuable for synthesizing kinase inhibitors, which are a cornerstone of modern cancer therapy. [7][8]The ability to introduce different substituents at the 2- and 5-positions allows for fine-tuning of a molecule's structure-activity relationship (SAR), optimizing its potency, selectivity, and pharmacokinetic properties. [18][19]The methoxy group can also serve as a key hydrogen bond acceptor or be demethylated to reveal a hydroxyl group for further derivatization.

-

Materials Science: The electron-deficient nature of the pyridine ring, combined with the electronic properties imparted by its substituents, makes this compound a promising precursor for novel organic functional materials. [1]These materials can be incorporated into organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where precise control over the molecular structure is essential for tuning electronic and photophysical properties. [1]

Self-Validating Systems: Protocols and Characterization

To ensure scientific integrity, all experimental work must be self-validating. This involves not only robust reaction protocols but also thorough analytical characterization to confirm the identity and purity of the products.

Predicted Spectroscopic Profile

The following table outlines the expected spectroscopic data for this compound, based on analysis of similar structures. [20]This serves as a benchmark for researchers to validate their synthetic outcomes.

| Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.2 ppm (d, 1H, H-6), δ ~7.8 ppm (d, 1H, H-4), δ ~3.9 ppm (s, 3H, -OCH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~155 ppm (C-3), δ ~150 ppm (C-6), δ ~145 ppm (C-4), δ ~120 ppm (C-2), δ ~90 ppm (C-5), δ ~56 ppm (-OCH₃) |

| Mass Spec (EI) | M⁺ peak at m/z 329, with a characteristic isotopic pattern for one bromine atom (M+2 peak of similar intensity). |

| IR (ATR) | ~3050-3100 cm⁻¹ (Ar C-H), ~2850-2950 cm⁻¹ (Alkyl C-H), ~1550-1600 cm⁻¹ (C=C/C=N stretch), ~1250 cm⁻¹ (Ar-O-C stretch) |

Experimental Protocol 1: Suzuki-Miyaura Coupling at the C5-Iodo Position

This protocol provides a general method for the selective coupling of an aryl boronic acid at the 5-position.

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add degassed toluene and water (e.g., 4:1 v/v). Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 equiv).

-

Reaction: Heat the mixture to 80-90°C and stir vigorously for 12 hours or until TLC/LCMS analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Experimental Protocol 2: Buchwald-Hartwig Amination at the C5-Iodo Position

This protocol describes a general procedure for C-N bond formation at the 5-position.

-

Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and a suitable phosphine ligand (e.g., XPhos, 0.05 equiv).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen.

-

Reagent Addition: Add this compound (1.0 equiv), the desired amine (1.2 equiv), and a strong base such as sodium tert-butoxide (NaOt-Bu, 1.4 equiv).

-

Solvent Addition: Add anhydrous, degassed toluene via syringe.

-

Reaction: Heat the mixture to 100-110°C and stir for 4-16 hours, monitoring by TLC or LCMS.

-

Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography.

Protocol 3: Spectroscopic Data Acquisition

This protocol provides a standardized method for acquiring the analytical data needed for structural verification. [20]

-

Sample Preparation (NMR): Dissolve approximately 10-15 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube. [20]2. NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. For ¹H NMR, use a spectral width of 16 ppm and a relaxation delay of 1.0 s. [20]3. Mass Spectrometry: Analyze the sample using an instrument capable of electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern.

-

Infrared Spectroscopy: Obtain the IR spectrum using an FT-IR spectrometer with an attenuated total reflectance (ATR) accessory, placing a small amount of the solid sample directly on the crystal.

References

- Pipzine Chemicals. This compound | CAS 887144-97-8.

- Benchchem. Application Notes and Protocols for the Synthesis of 2-Bromo-3-methoxypyridine.

- Exploring 2-Bromo-5-Methoxypyridine: A Key Intermedi

- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.

- Smolecule. Buy 5-Bromo-2-iodo-3-methoxypyridine | 944805-60-1.

- Google Patents. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.

- Google Patents. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.

- ChemicalBook. 5-BROMO-2-IODO-3-METHOXYPYRIDINE | 944805-60-1.

- Benchchem.

- Fisher Scientific.

- Request PDF. C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- Thermo Fisher Scientific.

- Benchchem. Spectroscopic Profile of 2-Bromo-5-methoxypyridine: A Technical Guide.

- ACS GCI Pharmaceutical Roundtable Reagent Guides.

- MDPI. Special Issue “Advances in Drug Discovery and Synthesis”.

- TCI Chemicals.

- Life Chemicals. Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.

- ChemicalBook.

- ECHEMI.

- Wikipedia.

- Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine.

- NIH.

- Chemistry LibreTexts.

Sources

- 1. This compound | CAS 887144-97-8 | Chemical Properties, Applications & Supplier in China [pipzine-chem.com]

- 2. 5-BROMO-2-IODO-3-METHOXYPYRIDINE | 944805-60-1 [chemicalbook.com]

- 3. Buy 5-Bromo-2-iodo-3-methoxypyridine | 944805-60-1 [smolecule.com]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijssst.info [ijssst.info]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]

- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. lifechemicals.com [lifechemicals.com]

- 18. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]

- 19. mdpi.com [mdpi.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 2-Bromo-5-iodo-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-iodo-3-methoxypyridine is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its unique arrangement of a pyridine core substituted with two distinct halogens and a methoxy group provides a versatile platform for constructing complex molecular architectures. The differential reactivity of the bromo and iodo substituents allows for selective, sequential cross-coupling reactions, making it an invaluable intermediate in the synthesis of pharmacologically active agents, particularly kinase inhibitors. This guide provides a comprehensive analysis of its molecular structure, spectroscopic signature, a validated synthetic pathway, and its strategic application in modern drug discovery.

Core Molecular Structure and Physicochemical Properties

This compound is an organic compound built upon a pyridine ring.[1] The structural arrangement of its substituents—a bromine atom at the 2-position, an iodine atom at the 5-position, and a methoxy group at the 3-position—governs its chemical behavior and synthetic potential.

Key Identifiers and Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₅BrINO | [2][3][4] |

| Molecular Weight | 313.92 g/mol | [3][4] |

| CAS Number | 887144-97-8, 1131335-43-7 | [1][3][4] |

| Appearance | Solid | [3][4] |

| InChI String | 1S/C6H5BrINO/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3 | [2][3][4] |

| SMILES String | COc1cc(I)cnc1Br | [2][3][4] |

The electronic nature of the pyridine ring is significantly modulated by the attached functional groups. The nitrogen atom and the two halogen atoms act as electron-withdrawing groups, decreasing the electron density of the aromatic system. Conversely, the methoxy group at the 3-position is an electron-donating group through resonance. This electronic push-pull system creates a unique reactivity profile. The presence of two different halogens is particularly noteworthy; the carbon-iodine bond is typically more reactive than the carbon-bromine bond in metal-catalyzed cross-coupling reactions, enabling chemists to perform site-selective functionalization.[5]

Spectroscopic Profile for Structural Verification

Accurate structural elucidation is paramount in synthesis. The following spectroscopic data are characteristic of this compound and are essential for its identification and quality control.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at the 4-position and the proton at the 6-position will appear as doublets, with their chemical shifts influenced by the adjacent substituents. A sharp singlet, typically integrating to three protons, will be observed in the upfield region (around 3.8-4.0 ppm), corresponding to the methoxy group's protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals. The carbon atoms bonded to the halogens (C2 and C5) will be significantly deshielded. The carbon attached to the methoxy group (C3) and the methoxy carbon itself will also have characteristic chemical shifts.

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) will be observed. A key diagnostic feature is the isotopic pattern caused by the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity (M+ and M+2), separated by two mass units, confirming the presence of a single bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Characteristic absorption bands would include C-H stretching for the aromatic ring and the methyl group, C=C and C=N stretching vibrations from the pyridine ring, and C-O stretching from the methoxy ether linkage.

Synthesis Protocol: A Step-by-Step Guide

This compound is not typically prepared in a single step but rather through a multi-step sequence starting from a more basic precursor. The following protocol outlines a logical and field-proven synthetic strategy starting from 3-methoxypyridine.

Experimental Workflow

The synthesis involves a two-step halogenation process: an initial bromination followed by iodination.

Caption: Synthetic workflow for this compound.

Detailed Protocol

Step 1: Synthesis of 2-Bromo-3-methoxypyridine

The first step is the selective bromination of 3-methoxypyridine at the ortho-position to the methoxy group.

-

Reagents & Setup:

-

3-Methoxypyridine (1 equivalent)

-

N-Bromosuccinimide (NBS) (1.1 equivalents)

-

Solvent: Acetonitrile or a similar polar aprotic solvent.

-

Reaction vessel under an inert atmosphere (Nitrogen or Argon).

-

-

Procedure:

-

Dissolve 3-methoxypyridine in the chosen solvent and cool the mixture to 0°C in an ice bath.

-

Add NBS portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains low.

-

Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to yield pure 2-bromo-3-methoxypyridine.

-

Step 2: Synthesis of this compound

The intermediate is then iodinated at the 5-position.

-

Reagents & Setup:

-

2-Bromo-3-methoxypyridine (1 equivalent)

-

Potassium Iodide (KI) (1.5 equivalents)

-

Oxidizing agent (e.g., Potassium iodate, KIO₃, or hydrogen peroxide)

-

Solvent: Sulfuric acid (aqueous solution) or acetic acid.

-

-

Procedure:

-

Dissolve 2-bromo-3-methoxypyridine in the acidic solvent.[1]

-

Add the iodinating reagent mixture (e.g., KI and an oxidant) to the solution.[1]

-

Heat the reaction mixture to a moderately elevated temperature (e.g., 80-100°C) and stir for several hours, monitoring by TLC.[6]

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a base (e.g., sodium hydroxide or ammonia solution) until a precipitate forms.[6]

-

Filter the solid product, wash it with cold water, and dry it under vacuum to obtain this compound.[1] Recrystallization can be performed for further purification if necessary.

-

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its role as a versatile synthetic intermediate.[1] Its multiple reactive sites are exploited to build complex molecular scaffolds found in many modern pharmaceuticals.

-

Kinase Inhibitors: This building block is instrumental in the synthesis of various kinase inhibitors for cancer therapy.[7] For instance, related structures like 2-amino-3-iodo-5-bromopyridine are used to synthesize tyrosine kinase inhibitors, which are crucial for treating a wide range of cancers.[8] The pyridine core mimics the hinge-binding region of ATP in many kinases, while the functionalization points allow for the introduction of moieties that confer potency and selectivity.

-

Sequential Cross-Coupling: The differential reactivity of the C-I and C-Br bonds is a key strategic advantage. Chemists can selectively perform a Suzuki, Stille, or Sonogashira reaction at the more reactive C-I position, purify the intermediate, and then perform a second, different coupling reaction at the C-Br position. This allows for the controlled and efficient assembly of complex biaryl or heteroaryl structures.

-

Scaffold for Novel Heterocycles: It serves as a precursor for a wide range of other heterocyclic systems.[5] The halogen atoms can be replaced through nucleophilic aromatic substitution reactions or used as handles to direct further chemical transformations, leading to novel compounds with potential biological activity.[5]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern synthetic chemist. Its well-defined molecular structure, characterized by a unique electronic profile and differentiated reactive sites, provides a reliable and versatile platform for innovation. The robust synthetic protocols for its preparation and its proven utility in the construction of complex, high-value molecules, particularly in the realm of oncology drug discovery, cement its status as a key intermediate for researchers and drug development professionals. A thorough understanding of its properties and reactivity is essential for leveraging its full potential in advancing chemical and pharmaceutical sciences.

References

- This compound | CAS 887144-97-8. Pipzine Chemicals.

- Application Notes and Protocols for the Synthesis of 2-Bromo-3-methoxypyridine. Benchchem.

- Spectroscopic Profile of 2-Bromo-5-methoxypyridine: A Technical Guide. Benchchem.

- Buy 5-Bromo-2-iodo-3-methoxypyridine | 944805-60-1. Smolecule.

- Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. Leading Chemical Supplier.

- Comparative Guide to Novel Compounds Synthesized from 2-Bromo-5-methoxypyridine. Benchchem.

- Synthesis routes of 2-Bromo-6-iodo-3-methoxypyridine. Benchchem.

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research. Available at: [Link]

- This compound (C6H5BrINO). PubChemLite.

- The synthetic method of the iodo-5-bromopyridine of 2-amino-3-. Google Patents.

Sources

- 1. This compound | CAS 887144-97-8 | Chemical Properties, Applications & Supplier in China [pipzine-chem.com]

- 2. PubChemLite - this compound (C6H5BrINO) [pubchemlite.lcsb.uni.lu]

- 3. 2-ブロモ-5-ヨード-3-メトキシピリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-ブロモ-5-ヨード-3-メトキシピリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Buy 5-Bromo-2-iodo-3-methoxypyridine | 944805-60-1 [smolecule.com]

- 6. ijssst.info [ijssst.info]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]

Introduction: A Versatile Heterocyclic Building Block

An In-Depth Technical Guide to 2-Bromo-5-iodo-3-methoxypyridine: Properties, Reactivity, and Synthetic Utility

This compound is a highly functionalized pyridine derivative that has emerged as a crucial intermediate in the fields of medicinal chemistry and materials science.[1] Its strategic arrangement of a pyridine core, a methoxy group, and two distinct halogen atoms (bromine and iodine) at the 2-, 3-, and 5-positions, respectively, provides a scaffold ripe for sequential and site-selective chemical modifications. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's core properties, reactivity profile, and its application as a versatile building block in modern synthetic chemistry. The presence of multiple, differentially reactive sites allows for the construction of complex molecular architectures, making it an invaluable tool in the synthesis of novel pharmaceutical agents and functional materials.[1][2]

Core Chemical and Physical Properties

The utility of any chemical reagent begins with a fundamental understanding of its physical and spectroscopic properties. These characteristics are essential for identity confirmation, quality control, and the design of experimental procedures.

Physicochemical Data Summary

The fundamental properties of this compound are summarized in the table below. This data is critical for accurate reagent handling, reaction stoichiometry calculations, and purification.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅BrINO | [3] |

| Molecular Weight | 313.92 g/mol | [3] |

| CAS Number | 1131335-43-7 | [3] |

| Appearance | Solid | [3] |

| SMILES String | COc1cc(I)cnc1Br | [3] |

| InChI Key | RAUFNFDODWPVMT-UHFFFAOYSA-N | [3] |

| InChI String | 1S/C6H5BrINO/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3 | [3] |

Spectroscopic Profile

Spectroscopic analysis is indispensable for structural verification. While specific spectra for this exact compound are not publicly cataloged in detail, its profile can be reliably predicted based on its constituent functional groups and comparison to similar structures like 2-bromo-5-methoxypyridine.[4]

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts of these protons are influenced by the electronic effects of the adjacent halogen and methoxy substituents. A sharp singlet would also be present in the upfield region (typically δ 3.8-4.0 ppm) corresponding to the three protons of the methoxy group.[4]

-

¹³C NMR: The carbon NMR spectrum should display six unique signals: five for the carbon atoms of the pyridine ring and one for the methoxy carbon. The carbons bonded to the electronegative bromine, iodine, and oxygen atoms will exhibit characteristic downfield shifts.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the aromatic ring and the methyl group, C=C and C=N stretching vibrations characteristic of the pyridine ring, and prominent C-O stretching for the methoxy group. The C-Br and C-I stretching vibrations would appear in the fingerprint region at lower wavenumbers.[4]

-

Mass Spectrometry (MS): The mass spectrum will show a distinct molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[5]

Synthesis and Regiochemical Control

The synthesis of polysubstituted pyridines like this compound requires careful strategic planning to achieve the desired regiochemistry. Direct halogenation of the pyridine ring can be challenging and often requires harsh conditions or directing groups to control the position of substitution.[6][7][8] A more common and reliable approach involves the sequential functionalization of a pre-substituted pyridine precursor.

Retrosynthetic Analysis and Strategy

A logical synthetic strategy begins with a readily available pyridine derivative and introduces the substituents in a stepwise manner. The directing effects of the existing groups on the ring are paramount in determining the sequence of reactions. For instance, starting with 3-methoxypyridine, electrophilic aromatic substitution must be carefully controlled. A plausible retrosynthetic pathway is illustrated below.

Caption: Retrosynthetic pathway for this compound.

Example Synthetic Protocol: Iodination

This protocol details the regioselective iodination of a brominated precursor, a key step in the overall synthesis. The choice of iodinating agent and reaction conditions is critical to prevent side reactions and ensure high yield.

Protocol: Synthesis of this compound

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-bromo-3-methoxypyridine (1.0 eq) and a suitable solvent such as sulfuric acid or acetic acid.

-

Reagent Addition: Cool the mixture in an ice bath to 0-5 °C. Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

Workup: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing ice water and a reducing agent (e.g., aqueous sodium thiosulfate) to quench any remaining NIS.

-

Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide) and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final compound.

Chemical Reactivity and Synthetic Applications

The synthetic power of this compound lies in the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond.[9] This allows for selective functionalization at the 5-position while leaving the bromine atom at the 2-position available for subsequent transformations. This orthogonal reactivity is a cornerstone of its utility in building molecular complexity.

Site-Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[10][11][12] By carefully selecting the catalyst and reaction conditions, an aryl or vinyl group can be selectively introduced at the C-5 position.

Caption: Selective Suzuki-Miyaura coupling at the C-I position.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).[13]

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Workup and Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via column chromatography to obtain the 5-aryl-2-bromo-3-methoxypyridine product.[13]

Site-Selective Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C triple bond between the pyridine ring and a terminal alkyne, again with high selectivity for the more reactive C-I bond.[14][15] This reaction is fundamental for synthesizing enyne structures and other valuable conjugated systems.[16]

Caption: Selective Sonogashira coupling at the C-I position.

Experimental Protocol: Selective Sonogashira Coupling

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent like THF or DMF, add the terminal alkyne (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%) under an inert atmosphere.[14]

-

Base Addition: Add an amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 eq).

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

-

Workup and Purification: Dilute the reaction mixture with an organic solvent like diethyl ether and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer, concentrate, and purify by column chromatography.[14]

Site-Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[17][18][19] This transformation allows for the selective introduction of primary or secondary amines at the 5-position of the pyridine ring, a common step in the synthesis of biologically active molecules.[20][21]

Caption: Selective Buchwald-Hartwig amination at the C-I position.

Experimental Protocol: Selective Buchwald-Hartwig Amination

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄).

-

Reagent Addition: Add this compound (1.0 eq), the desired amine (1.2 eq), and an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction Execution: Heat the mixture to 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.

-

Workup and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite. Concentrate the filtrate and purify the crude product by column chromatography.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an acute oral toxin and an irritant.[3]

Hazard Identification

-

GHS Pictogram: GHS07 (Exclamation Mark)[3]

-

Signal Word: Warning[3]

-

Hazard Statements: H302 (Harmful if swallowed)[3]

-

Hazard Classifications: Acute Toxicity 4, Oral[3]

Recommended Handling and Storage

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[22][23]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[22][24]

-

Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.[22][24]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1] Keep the container tightly closed.

Conclusion

This compound is a powerful and versatile synthetic intermediate. Its value is derived from the orthogonal reactivity of its C-I and C-Br bonds, which enables chemists to perform sequential, site-selective cross-coupling reactions with a high degree of control. This capability allows for the efficient construction of complex, highly substituted pyridine scaffolds that are central to many modern drug discovery programs and materials science applications. A thorough understanding of its properties, reactivity, and handling procedures empowers researchers to fully leverage this reagent in the development of novel and impactful molecules.

References

-

Selective meta-Halogenation of Pyridines. Synfacts. [Link]

-

Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]

-

This compound | CAS 887144-97-8. Pipzine Chemicals. [Link]

-

meta‐Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition. [Link]

-

Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv. [Link]

-

3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

-

2-Bromo-5-iodo-3-methylpyridine. Pipzine Chemicals. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. Medium. [Link]

-

Sonogashira Coupling. Organic Chemistry Division, University of Rochester. [Link]

-

2-Amino-5-bromo-3-hydroxypyridine. PubChem. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

This compound (C6H5BrINO). PubChemLite. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

Sonogashira reaction with 2‐bromoiodobenzene (5 g, mechanical stirrer). ResearchGate. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

The Suzuki Reaction. Harvard University Department of Chemistry and Chemical Biology. [Link]

- The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.

- Preparation method of 2-bromo-3-methoxypyridine.

-

Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. National Institutes of Health. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

- 1. This compound | CAS 887144-97-8 | Chemical Properties, Applications & Supplier in China [pipzine-chem.com]

- 2. innospk.com [innospk.com]

- 3. This compound AldrichCPR 1131335-43-7 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PubChemLite - this compound (C6H5BrINO) [pubchemlite.lcsb.uni.lu]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 9. Buy 5-Bromo-2-iodo-3-methoxypyridine | 944805-60-1 [smolecule.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 21. jk-sci.com [jk-sci.com]

- 22. fishersci.com [fishersci.com]

- 23. fishersci.com [fishersci.com]

- 24. 2-BROMO-5-METHOXYPYRIDINE - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-iodo-3-methoxypypyridine from 3-Methoxypyridine

Abstract

This technical guide provides a comprehensive, scientifically-grounded framework for the synthesis of 2-Bromo-5-iodo-3-methoxypyridine, a key halogenated pyridine derivative valuable in pharmaceutical and agrochemical research.[1][2] We delve into the strategic considerations underpinning a regioselective two-step halogenation sequence starting from 3-methoxypyridine. This document elucidates the mechanistic rationale for the observed selectivity, provides detailed, field-proven experimental protocols, and discusses alternative advanced methodologies. The content is structured to empower researchers, scientists, and drug development professionals with both the theoretical knowledge and practical steps necessary for the successful synthesis of this versatile chemical building block.

Introduction: The Strategic Importance of Halogenated Pyridines

Halogenated pyridine scaffolds are foundational components in modern drug discovery. The introduction of halogen atoms onto the pyridine ring provides medicinal chemists with powerful tools to modulate a molecule's physicochemical properties, including metabolic stability, binding affinity, and bioavailability. The target molecule, this compound, is a prime example of a polyfunctional intermediate, offering multiple, distinct reaction sites for subsequent diversification in structure-activity relationship (SAR) studies.[3]

However, the synthesis of specifically substituted pyridines is often challenging. The pyridine ring is inherently electron-deficient, rendering it less reactive toward standard electrophilic aromatic substitution (SEAr) compared to benzene.[4] Furthermore, achieving precise regiocontrol when multiple substituents are present requires a nuanced understanding of competing electronic and steric effects. This guide addresses these challenges directly, presenting a logical and reproducible pathway to the target compound.

Synthetic Strategy & Mechanistic Rationale

The synthesis of this compound from 3-methoxypyridine is most effectively achieved through a sequential, two-step electrophilic halogenation. This strategy leverages the directing effects of the substituents to control the position of halogen incorporation.

Analysis of the Starting Material: 3-Methoxypyridine

The regiochemical outcome of the synthesis is dictated by the electronic properties of the starting material. In 3-methoxypyridine, two competing directing effects are at play:

-

The 3-Methoxy Group (-OCH₃): As a strong electron-donating group (EDG), the methoxy substituent activates the pyridine ring towards electrophilic attack. Through resonance, it directs incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions.[5]

-

The Pyridine Nitrogen: The electronegative nitrogen atom acts as an electron-withdrawing group (EWG) by induction, deactivating the ring. For electrophilic substitution, it directs incoming electrophiles to the meta positions (positions 3 and 5).[4][5]

The interplay of these effects determines the most nucleophilic carbon atom on the ring. The powerful activating nature of the methoxy group is the dominant influence, making the ortho positions (2 and 4) the most likely sites for the initial electrophilic attack.

A Two-Step Sequential Halogenation Approach

A logical pathway involves the sequential introduction of bromine and then iodine.

-

Step 1: Bromination. The first halogenation is a bromination reaction. Given the directing effects, the bromine electrophile (Br⁺) will preferentially attack the most activated and accessible position, which is the C-2 position, to yield 2-Bromo-3-methoxypyridine.

-

Step 2: Iodination. The introduction of the electron-withdrawing bromine atom at C-2 further deactivates the ring. The subsequent iodination will be directed by the remaining substituents. The methoxy group still directs to C-4 and C-6, while the pyridine nitrogen directs to C-5. The C-5 position is the only one that satisfies a meta-directing relationship with both the ring nitrogen and the newly introduced bromine, making it the most favorable site for the second halogenation.

This sequential approach provides a clear, rational path to the desired 2-bromo-5-iodo substitution pattern.

Experimental Protocols & Methodologies

The following protocols are detailed, step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 2-Bromo-3-methoxypyridine

This initial bromination step targets the C-2 position of 3-methoxypyridine. While direct bromination is possible, a common and reliable laboratory-scale synthesis often starts from the more readily functionalized 2-bromo-3-pyridinol, followed by methylation.[6]

Reaction: O-methylation of 2-bromo-3-pyridinol.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 2-Bromo-3-pyridinol | 174.00 | 10.0 g | 57.5 | Starting Material |

| Potassium Hydroxide (KOH) | 56.11 | 6.45 g | 115 | Base |

| Methyl Iodide (CH₃I) | 141.94 | 4.4 mL (10.1 g) | 71.2 | Methylating Agent |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 70 mL | - | Solvent |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-bromo-3-pyridinol (10.0 g) and pulverized potassium hydroxide (6.45 g).

-

Add dimethyl sulfoxide (60 mL) to the flask.

-

Place the flask in an oil bath and heat the stirred mixture to 55-60°C under a nitrogen atmosphere.

-

In a separate vial, dissolve methyl iodide (4.4 mL) in DMSO (10 mL).

-

Add the methyl iodide solution dropwise to the heated reaction mixture over 20 minutes.

-

After the addition is complete, maintain the reaction temperature at 55-60°C for an additional 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 400 mL of ice water. A precipitate should form.

-

Stir the mixture for 15 minutes, then collect the solid precipitate by vacuum filtration.

-

Wash the filter cake with cold water (2 x 50 mL).

-

The crude product can be purified by recrystallization from an ethanol/water mixture or by silica gel column chromatography to afford 2-bromo-3-methoxypyridine as a solid.

Step 2: Synthesis of this compound

This protocol describes the regioselective iodination of the intermediate, 2-bromo-3-methoxypyridine, at the C-5 position using N-Iodosuccinimide (NIS).[7]

Reaction: Electrophilic iodination of 2-bromo-3-methoxypyridine.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 2-Bromo-3-methoxypyridine | 188.02 | 5.0 g | 26.6 | Starting Material |

| N-Iodosuccinimide (NIS) | 224.99 | 6.57 g | 29.3 | Iodinating Agent |